molecular formula C6H7FeO8 B115975 Ferric citrate monohydrate CAS No. 153531-98-7

Ferric citrate monohydrate

Número de catálogo: B115975
Número CAS: 153531-98-7
Peso molecular: 262.96 g/mol
Clave InChI: AJVRSHNXSHMMCH-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iron(III) citrate monohydrate is a hydrate that is the monohydrate form of iron(III) citrate. It is an iron-based phosphate binder approved for hyperphosphataemia in patients with chronic kidney disease. It contains an iron(III) citrate.

Aplicaciones Científicas De Investigación

Treatment of Hyperphosphatemia in CKD

Ferric citrate hydrate is primarily utilized as an iron-based phosphate binder for managing hyperphosphatemia in patients with CKD. Clinical studies have demonstrated its efficacy in significantly reducing serum phosphate levels:

  • A phase 3, randomized controlled trial showed that ferric citrate hydrate led to a mean reduction of serum phosphate by 1.29 mg/dL compared to placebo, with 64.9% of treated patients achieving target phosphate levels .
  • Another meta-analysis confirmed that ferric citrate effectively lowers serum phosphorus levels and increases iron reserves, making it beneficial for patients with nondialysis-dependent CKD .

Management of Iron Deficiency Anemia

Ferric citrate also plays a crucial role in treating IDA. It has been shown to improve hemoglobin levels while minimizing gastrointestinal side effects:

  • In a randomized trial comparing ferric citrate to sodium ferrous citrate, both dosages of ferric citrate were well tolerated, with significantly lower incidences of nausea and vomiting reported .
  • A systematic review indicated that ferric citrate not only reduced phosphorus but also improved iron parameters and hemoglobin levels in CKD patients .

Renal Anemia Treatment

Ferric citrate has demonstrated potential in managing renal anemia among hemodialysis patients:

  • A study involving 93 hemodialysis patients found that those treated with ferric citrate required lower doses of erythropoiesis-stimulating agents (ESA) while maintaining phosphate control .
  • The ASTRIO study further supported these findings, showing significant improvements in hematological parameters among patients receiving ferric citrate compared to those on non-iron-based phosphate binders .

Forward Osmosis Processes

Ferric citrate monohydrate is being explored as a draw solute in forward osmosis (FO) applications due to its favorable intrinsic properties:

  • Research indicates that the mononuclear structure of ferric citrate exhibits high osmotic pressure and low viscosity, making it an effective draw solute for concentrating liquid food and pharmaceuticals .
  • The synthesized Fe-Cit-9 complex demonstrated outstanding thermal stability and nontoxicity, highlighting its potential for safe application in food processing and environmental remediation .

Summary of Clinical Findings

The following table summarizes key clinical findings regarding the use of this compound in various studies:

Study TypePopulationOutcome MeasuresFindings
Phase 3 TrialNondialysis-dependent CKD PatientsSerum Phosphate LevelsMean reduction of -1.29 mg/dL; 64.9% achieved target levels
Meta-analysisCKD PatientsSerum Phosphorus & Iron LevelsSignificant reductions in phosphorus; increased iron reserves
RCT on IDAPatients with IDAHemoglobin Levels & Side EffectsLower nausea/vomiting with ferric citrate compared to sodium ferrous citrate
ASTRIO StudyHemodialysis PatientsESA Dose & Hematological ParametersReduced ESA dose; improved hemoglobin levels compared to control

Propiedades

Número CAS

153531-98-7

Fórmula molecular

C6H7FeO8

Peso molecular

262.96 g/mol

Nombre IUPAC

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate

InChI

InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3

Clave InChI

AJVRSHNXSHMMCH-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3]

SMILES canónico

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3]

Key on ui other cas no.

2338-05-8
153531-98-7

Pictogramas

Irritant

Sinónimos

ferric citrate
ferric citrate anhydrous
ferric citrate dihydrate
ferric citrate hydrate
ferric citrate iron(+3) salt
ferric citrate trihydrate
ferric citrate, 59Fe-labeled cpd
ferric citrate, iron salt, 59Fe-labeled cpd
ferric-citric acid
iron(III) citrate
JTT-751
zerenex

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric citrate monohydrate
Reactant of Route 2
Ferric citrate monohydrate
Reactant of Route 3
Ferric citrate monohydrate
Reactant of Route 4
Ferric citrate monohydrate
Reactant of Route 5
Ferric citrate monohydrate
Reactant of Route 6
Ferric citrate monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.